6-bromo-5-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
6-bromo-5-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 6-bromo-5-fluoro-1H-indole-2-carboxylic acid typically involves the bromination and fluorination of indole derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the bromo and fluoro substituents at the desired positions on the indole ring . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
6-bromo-5-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-bromo-5-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-bromo-5-fluoro-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
- 5-bromoindole-2-carboxylic acid
- 6-fluoroindole-2-carboxylic acid
- 5-fluoro-1H-indole-2-carboxylic acid
These compounds share similar structural features but differ in the position and type of substituents on the indole ring. The presence of both bromo and fluoro groups in this compound makes it unique and may confer distinct biological and chemical properties .
Properties
CAS No. |
1781698-98-3 |
---|---|
Molecular Formula |
C9H5BrFNO2 |
Molecular Weight |
258 |
Purity |
95 |
Origin of Product |
United States |
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